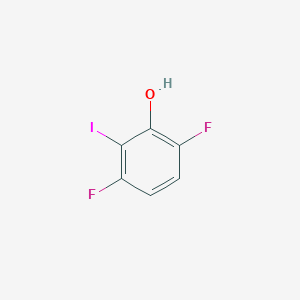

3,6-Difluoro-2-iodophenol

Description

The exact mass of the compound this compound is 255.91967 g/mol and the complexity rating of the compound is 122. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-difluoro-2-iodophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2IO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPWDPZHEUMZRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)O)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Aryl Halides in Synthetic Transformations

Aryl halides are organic compounds containing a halogen atom directly bonded to an aromatic ring. They are fundamental substrates in a multitude of synthetic transformations, most notably in transition metal-catalyzed cross-coupling reactions. nih.govscienceopen.comwikipedia.org These reactions, for which the 2010 Nobel Prize in Chemistry was awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgacs.org

The reactivity of aryl halides in these coupling reactions is highly dependent on the nature of the halogen. The general order of reactivity follows the trend I > Br > Cl > F. Aryl iodides are typically the most reactive substrates due to the weaker carbon-iodine bond, which facilitates the crucial oxidative addition step in the catalytic cycle of many cross-coupling reactions. acs.orgfacs.website This high reactivity allows for milder reaction conditions and broader substrate scope.

Some of the most prominent cross-coupling reactions that utilize aryl halides include:

Suzuki-Miyaura Coupling: The reaction of an aryl halide with an organoboron compound, catalyzed by a palladium complex. nih.gov

Negishi Coupling: The coupling of an aryl halide with an organozinc reagent, also typically palladium-catalyzed. nih.gov

Heck Reaction: The reaction between an aryl halide and an alkene to form a substituted alkene. acs.org

Buchwald-Hartwig Amination: A palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. nih.gov

The versatility of aryl halides as coupling partners has made them indispensable tools for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. scienceopen.comscielo.br

Strategic Importance of Fluorine and Iodine in Chemical Design

The incorporation of fluorine and iodine atoms into organic molecules is a strategic decision made by chemists to impart specific, desirable properties. While both are halogens, their effects on a molecule's characteristics are distinct and often complementary.

Fluorine: The introduction of fluorine or fluorine-containing groups into a molecule can have a profound impact on its biological and chemical properties. tandfonline.com Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere for a hydrogen atom. tandfonline.comnih.gov Key effects of fluorination include:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block oxidation by metabolic enzymes, thereby increasing the half-life of a drug. tandfonline.comfrontiersin.org

Altered Physicochemical Properties: Fluorine's high electronegativity can alter the electron distribution in a molecule. tandfonline.com This can influence the acidity (pKa) of nearby functional groups, such as the hydroxyl group in a phenol (B47542). nih.gov Fluorination can also increase a molecule's lipophilicity, which can affect its ability to cross cell membranes. tandfonline.comfrontiersin.org

Conformational Control and Binding Affinity: The introduction of fluorine can influence the preferred conformation of a molecule, which can lead to enhanced binding affinity to a biological target. acs.org

Iodine: In contrast to the often-permanent role of fluorine, iodine's significance in chemical design frequently lies in its utility as a reactive handle. The carbon-iodine bond is relatively weak, making iodinated compounds excellent substrates for further functionalization. Aryl iodides are highly valued intermediates in organic synthesis. scielo.br They are particularly useful in palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide variety of substituents. acs.orgscielo.br This makes iodinated phenols versatile precursors for creating libraries of more complex molecules. scielo.brresearchgate.net

Overview of 3,6 Difluoro 2 Iodophenol As a Key Synthetic Intermediate

Direct Halogenation Strategies for Phenols

Direct halogenation offers a straightforward approach to introduce halogen atoms onto a phenol (B47542) ring. However, controlling the regioselectivity of these reactions is a significant challenge due to the strong activating and ortho-, para-directing nature of the hydroxyl group. byjus.com

Electrophilic Halogenation Approaches and Regiocontrol Considerations

Electrophilic aromatic substitution is a fundamental reaction for introducing halogens to aromatic compounds. byjus.comwikipedia.org For phenols, the hydroxyl group's strong electron-donating nature makes them highly reactive towards electrophiles. byjus.com This high reactivity can often lead to polyhalogenation and a mixture of ortho and para isomers. mlsu.ac.in

The regioselectivity of electrophilic halogenation is influenced by several factors, including the choice of halogenating agent, solvent, and the presence of catalysts. wikipedia.orgmlsu.ac.in While direct iodination with molecular iodine is often difficult due to its low reactivity, the use of an oxidizing agent can generate a more potent electrophilic iodine species. asianpubs.org

Controlling the regioselectivity to obtain a specific isomer, such as an ortho-iodinated phenol, often requires specific strategies. For instance, the use of a bulky protecting group on the hydroxyl function can sterically hinder the ortho positions, favoring para substitution. Conversely, directing groups can be employed to favor ortho substitution. worktribe.comnih.gov The tetrafluoropyridyl (TFP) protecting group, for example, can deactivate the phenol ring towards electrophilic substitution, allowing for selective functionalization of other aromatic rings within the same molecule. worktribe.comnih.gov

Site-Selective Ortho-, Meta-, and Para-Iodination Techniques

Achieving site-selective iodination of phenols is crucial for synthesizing specific target molecules. Various methods have been developed to control the position of iodination.

Ortho-Iodination: Selective ortho-iodination can be achieved using specific reagents and conditions. For example, treating a phenol with thallium(I) acetate (B1210297) and iodine has been shown to selectively produce ortho-iodinated phenols. rsc.orgrsc.org This method is believed to proceed through a complex where the thallium coordinates to the phenolic oxygen, directing the iodine to the ortho position. rsc.org Another approach involves the use of amine-iodine complexes, which can provide good yields of ortho-iodinated products, particularly for para-substituted phenols. scielo.brtandfonline.com Palladium-catalyzed C-H activation has also emerged as a powerful tool for the ortho-iodination of phenol derivatives. researchgate.net

Para-Iodination: Para-iodination is often the favored outcome in the absence of specific ortho-directing strategies, due to less steric hindrance at the para position. manac-inc.co.jp Reagents like potassium iodide with potassium ferrate in water have been shown to predominantly yield para-iodinated products from ortho-substituted phenols. tandfonline.comtandfonline.com Similarly, iodination using molecular iodine in the presence of an acid catalyst often leads to para-substitution. asianpubs.org

Meta-Iodination: Direct iodination at the meta position of a phenol is generally not observed due to the strong ortho-, para-directing effect of the hydroxyl group. manac-inc.co.jp However, multi-step synthetic sequences can be employed to achieve this substitution pattern. nih.gov One such strategy involves the use of a directing group, such as the PyrDipSi (2-diisopropylsilylpyrimidine) group, which can facilitate meta-halogenation. nih.gov

| Iodination Position | Method | Key Reagents/Catalysts | Selectivity |

|---|---|---|---|

| Ortho | Thallium-mediated iodination | Thallium(I) acetate, Iodine | High ortho-selectivity |

| Ortho | Amine-iodine complexes | Morpholine-iodine complex | Good ortho-selectivity for p-substituted phenols |

| Ortho | Palladium-catalyzed C-H activation | Pd(II) catalyst | Excellent ortho-selectivity |

| Para | Oxidative iodination | KI, K2FeO4 | High para-selectivity for o-substituted phenols |

| Meta | Directed C-H functionalization | PyrDipSi directing group, Pd catalyst | Enables meta-halogenation |

Introduction of Fluorine via Deoxyfluorination of Phenols

The introduction of fluorine atoms into a phenolic ring can be achieved through deoxyfluorination, a process that converts the hydroxyl group directly into a C-F bond. This ipso-fluorination offers a powerful method for synthesizing aryl fluorides. Reagents like PhenoFluor™ and other newly developed deoxyfluorination agents enable this one-step transformation. organic-chemistry.orgsigmaaldrich.com This method is often operationally simple, scalable, and compatible with a variety of functional groups. sigmaaldrich.com The mechanism can be influenced by the presence of transition metals like ruthenium, which can expand the substrate scope to include even electron-rich phenols. researchgate.netacs.org

Electrochemical Approaches to Halogenated Phenols

Electrochemical methods present an environmentally friendly alternative for the halogenation of phenols. globalscientificjournal.com These techniques can offer high selectivity and efficiency by precisely controlling the reaction conditions. globalscientificjournal.comeuropa.eu Anodic oxidation of phenol can generate a phenolate (B1203915) ion, which then reacts with electrochemically generated halogens. globalscientificjournal.com The use of catalysts, such as chromium-based catalysts, can further enhance the catalytic activity and selectivity of these reactions. globalscientificjournal.com Electrochemical methods have been successfully applied for chlorination, bromination, and iodination of phenols. globalscientificjournal.comnih.gov

Multi-Step Synthesis from Precursors

When direct halogenation methods are not suitable for achieving the desired substitution pattern, multi-step synthetic routes starting from pre-functionalized aromatic compounds are employed.

Derivatization of Pre-functionalized Aromatic Systems

This strategy involves starting with an aromatic compound that already possesses some of the required functional groups or a substitution pattern that facilitates the introduction of the remaining groups. For instance, a synthesis could begin with a dihalophenol, and through a series of reactions like Smiles rearrangement and Sonogashira coupling, followed by cyclization, one can arrive at a functionalized indole (B1671886) derived from the initial phenol. researchgate.net The regiocontrol in these multi-step sequences is determined by the strategic choice of starting materials and the sequence of reactions. nih.gov

Transformation of Aryl Boronic Acids to Halogenated Phenols

The conversion of aryl boronic acids into halogenated phenols is a versatile and widely studied transformation in organic synthesis. Aryl boronic acids are valued for their high reactivity, low toxicity, and extensive commercial availability, making them excellent precursors for a variety of functionalized phenols. nih.govrsc.org

A prominent strategy involves the ipso-hydroxylation of aryl boronic acids to form phenols, which can then be halogenated. However, one-pot procedures that combine hydroxylation and halogenation are often more efficient. A notable one-pot method facilitates the ipso-hydroxylation and subsequent ortho-/para-halogenation of aryl boronic acids using a tungsten catalyst. researchgate.net In this system, the aryl boronic acid itself promotes the reaction by releasing boric acid (B(OH)₃), which acts as a Lewis acid. researchgate.net

Transition-metal-free approaches have gained significant attention for their reduced environmental impact and cost. nih.gov A practical and scalable method for the hydroxylation of aryl boronic acids uses diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) as a mediator. acs.org This reaction proceeds under mild, dark conditions at room temperature without the need for a metal catalyst, photocatalyst, or light irradiation. acs.orgnih.gov The methodology demonstrates broad functional group tolerance, effectively converting both electron-rich and electron-poor aryl boronic acids into the corresponding phenols in good to excellent yields (55-96%). acs.org The process is also compatible with various halogen substituents (F, Cl, Br, I) on the starting boronic acid, allowing for the synthesis of pre-halogenated phenols. acs.orgnih.gov

Another efficient, metal-free method utilizes molecular iodine as a catalyst and aqueous hydrogen peroxide as the oxidizing agent for the ipso-hydroxylation of aryl boronic acids. organic-chemistry.org This reaction is performed at room temperature, often without a solvent, and is completed in a short time frame, offering an environmentally benign route to phenols with yields ranging from 80-93%. organic-chemistry.org For the direct conversion to aryl iodides, N-iodomorpholinium iodide (NIMI), generated in situ, has been shown to be an effective reagent for the ipso-iodination of aryl boronic acids under mild conditions. rsc.org

The following table summarizes various conditions for the transformation of aryl boronic acids to phenols, a key step in producing halogenated phenols.

Table 1: Selected Methods for the Hydroxylation of Phenylboronic Acid

| Catalyst/Mediator | Oxidant | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| PhI(OAc)₂ | - | CH₃CN/H₂O | Room Temp | 1 h | 96 | acs.org |

| Iodine (5 mol%) | H₂O₂ (aq) | None | Room Temp | 45 min | 93 | organic-chemistry.org |

| Graphite | Air | H₂O | 80 °C | 24 h | 95 | rsc.org |

Strategies for Constructing Polyfluorinated and Iodinated Phenols

The synthesis of phenols containing multiple halogen atoms, such as polyfluorinated and iodinated structures, requires specific and often robust strategies. These compounds are valuable building blocks, particularly in medicinal chemistry and materials science. researchgate.net

One effective approach is the direct halogenation of pre-functionalized phenols. For instance, 2,3,6-trifluorophenol (B39209) can be brominated to yield 4-bromo-2,3,6-trifluorophenol (B3031200) with a conversion rate greater than 95%. google.com The synthesis of the trifluorophenol precursor itself can be achieved through the decarboxylation of a corresponding salicylic (B10762653) acid derivative at high temperatures (120-220°C) in the presence of a catalyst like copper (I) oxide. google.com This demonstrates a pathway where a polyfluorinated ring is constructed first, followed by the introduction of another halogen.

For iodination, hypervalent iodine reagents are particularly effective. A recently developed s-triazine-based iodination reagent, N¹,N³,N⁵-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate, allows for the rapid and high-yielding iodination of phenols under mild, room temperature conditions. mdpi.com This method provides a powerful tool for accessing complex iodinated aromatic systems. mdpi.com

The one-pot ipso-hydroxylation and subsequent halogenation of aryl boronic acids is also a viable strategy for creating polyhalogenated phenols. researchgate.net This method allows for the controlled introduction of halogens onto the aromatic ring immediately following the formation of the hydroxyl group, streamlining the synthetic process. researchgate.net

The table below outlines examples of strategies for producing polyhalogenated phenols.

Table 2: Synthetic Strategies for Polyhalogenated Phenols

| Starting Material | Reagent(s) | Product | Key Features | Reference |

|---|---|---|---|---|

| 2,3,6-Trifluorophenol | Bromine | 4-Bromo-2,3,6-trifluorophenol | High conversion (>95%) direct halogenation. | google.com |

| Phenol | N¹,N³,N⁵-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate | 2,4,6-Triiodophenol | Rapid reaction (≥5 min) with excellent yield (≥95%) at room temperature. | mdpi.com |

Green Chemistry Principles in the Synthesis of Halogenated Phenols

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of halogenated phenols. royalsocietypublishing.org

A significant advancement is the use of environmentally benign solvents, primarily water. A graphite-catalyzed ipso-hydroxylation of aryl boronic acids has been developed that proceeds in water under an air atmosphere, offering a metal-free route to phenols. rsc.org Similarly, a highly efficient protocol for phenol synthesis from aryl boronic acids uses aqueous hydrogen peroxide as the oxidant in ethanol, a greener solvent alternative. rsc.orgnih.gov This method is remarkably fast, with reaction times as short as one minute at room temperature, and is scalable, making it suitable for larger-scale production. rsc.orgnih.gov

Mechanochemistry, which involves conducting reactions by grinding solids together, offers another green alternative by minimizing or eliminating the need for solvents. A facile mechanochemical route for the catalyst-free halogenation of phenols has been developed using an automated mortar and pestle. beilstein-journals.org This method employs N-halosuccinimides as the halogen source and a grinding auxiliary like PEG-400, achieving good to excellent yields of halogenated phenols in just 10-15 minutes. beilstein-journals.org

Electrochemical methods also align with green chemistry principles by replacing chemical reagents with electricity, thereby reducing waste. The electrochemical halogenation of phenol using a chromium catalyst has been shown to be a sustainable method for producing halogenated derivatives. globalscientificjournal.com This approach avoids the use of excess chemical reagents and generates fewer hazardous by-products compared to traditional methods. globalscientificjournal.com

The following table compares several green synthetic methods for preparing phenols, a key step toward halogenated phenols.

Table 3: Comparison of Green Synthetic Methods for Phenols

| Method | Key Principle | Catalyst/Mediator | Solvent | Advantages | Reference |

|---|---|---|---|---|---|

| Graphite-Catalyzed Hydroxylation | Metal-free catalysis, aqueous medium | Graphite | Water | Use of water, air as oxidant, avoids metal catalysts. | rsc.org |

| Rapid H₂O₂-Mediated Hydroxylation | Fast reaction, benign reagents | H₂O₂/HBr | Ethanol | 1-minute reaction time, scalable, mild conditions. | rsc.orgnih.gov |

| Mechanochemistry | Solvent-free reaction | None | PEG-400 (auxiliary) | Catalyst-free, short reaction time, reduced solvent waste. | beilstein-journals.org |

Reactivity and Advanced Chemical Transformations of this compound

The strategic placement of three distinct functional groups—a hydroxyl, two fluorine atoms, and an iodine atom—on a benzene ring makes this compound a versatile substrate in organic synthesis. Its reactivity is dominated by the differential reactivity of the carbon-halogen bonds, enabling selective functionalization.

Role in Advanced Organic Synthesis and Materials Science Precursors

Building Block for Complex Polycyclic Aromatic Hydrocarbons (PAHs)

While direct evidence for the utilization of 3,6-Difluoro-2-iodophenol in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) is not extensively documented in readily available literature, its structural motifs suggest a strong potential for such applications. The presence of the iodine atom facilitates various cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, which are fundamental strategies for the construction of the extended aromatic systems characteristic of PAHs.

The fluorine substituents can influence the electronic properties and solubility of the resulting PAHs, potentially leading to materials with tailored characteristics for electronic applications. The synthetic routes to fluorinated PAHs often involve the cyclization of fluorinated precursors. For instance, methods like the Pd(II)-catalyzed Friedel–Crafts-type cyclization of 1,1,2-trifluoro- and 1,1-difluoro-1-alkenes and the In(III)-catalyzed tandem cyclization of bis(1,1-difluoroallene)s have been employed to create difluorinated PAHs. nii.ac.jp Similarly, Julia-Kocienski olefination followed by oxidative photocyclization is another established route to regiospecifically fluorinated PAHs. nih.gov The strategic placement of fluorine atoms, as offered by this compound, could be leveraged in analogous synthetic strategies to create novel and complex fluorinated PAHs.

Precursor to Biologically Relevant Scaffolds

The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of various biologically relevant scaffolds, particularly in the realm of drug discovery.

Application in Drug Discovery Lead Compound Synthesis (as an intermediate)

Fluorinated aromatic compounds are of significant interest in medicinal chemistry due to the ability of fluorine to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. While specific examples detailing the use of this compound as an intermediate in the synthesis of lead compounds are not widespread, its potential is evident. The phenolic hydroxyl group can be a handle for etherification or esterification reactions, while the iodo-group allows for the introduction of diverse functionalities through cross-coupling reactions. These features enable the rapid generation of libraries of compounds for screening and lead optimization. The synthesis of useful pharmaceutical intermediates, such as 2,6-dichloro-3-fluorobenzonitrile, highlights the importance of halogenated aromatic precursors in the pharmaceutical industry. researchgate.net

Synthesis of Fluorinated Heterocycles and Carbocycles

Fluorinated heterocycles are a cornerstone of modern pharmaceuticals and agrochemicals. nih.govresearchgate.nete-bookshelf.deresearchgate.net The reactivity of this compound lends itself to the construction of such structures. The hydroxyl and iodo groups can participate in various cyclization reactions to form oxygen-containing heterocycles. Furthermore, the aromatic ring can be further functionalized and then subjected to cyclization to build a wide array of fluorinated heterocyclic systems.

General strategies for the synthesis of fluorinated heterocycles often involve the use of fluoroalkyl amino reagents (FARs) or the cyclization of fluorinated building blocks. nih.govnih.gov For instance, monofluorinated pyrazoles and coumarins can be prepared from α-fluoro-β-ketoesters, which in turn can be synthesized from reagents derived from fluorinated alkenes. nih.gov The strategic placement of fluorine atoms in this compound could provide a valuable starting point for the synthesis of novel fluorinated heterocyclic and carbocyclic scaffolds with potential biological activity.

Intermediate in the Synthesis of Functional Materials

The electronic properties imparted by the fluorine atoms and the synthetic versatility offered by the iodo and hydroxyl groups position this compound as a promising intermediate in the development of advanced functional materials.

Optoelectronic Materials

Fluorinated polycyclic aromatic hydrocarbons are actively being investigated for their potential in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of PAHs, which can improve their stability and charge-transport properties. researchgate.netrsc.org Boron-doped PAHs, for example, have shown promise as materials for organic optoelectronics. rsc.orged.ac.uk

While direct polymerization of this compound into optoelectronic materials is not documented, its use as a building block for more complex monomers is a viable strategy. The iodo group can be readily converted to other functional groups suitable for polymerization or for coupling to other aromatic systems to create larger, conjugated molecules with desirable optoelectronic properties.

Polymer Chemistry Building Blocks

Fluoropolymers are a class of materials known for their exceptional chemical resistance, thermal stability, and unique surface properties. The synthesis of aromatic fluoromonomers is a key area of research in polymer chemistry. researchgate.net While there is no direct evidence of this compound being used as a monomer, its structure is amenable to conversion into polymerizable derivatives.

For instance, the hydroxyl group could be modified to introduce a polymerizable moiety, such as a vinyl or an acrylate (B77674) group. The iodo group could be utilized in cross-coupling reactions to synthesize larger, difunctional monomers. The resulting fluorinated polymers could exhibit interesting properties for applications in areas such as high-performance coatings, membranes, and advanced composites.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, such as ¹H, ¹⁹F, and ¹³C, all of which are present in 3,6-Difluoro-2-iodophenol.

Proton (¹H) NMR spectroscopy would be used to identify the number and environment of the hydrogen atoms on the aromatic ring. For this compound, two distinct signals would be expected for the two aromatic protons, in addition to a broader signal for the phenolic hydroxyl (-OH) proton.

Chemical Shift: The precise location of the signals (chemical shift, δ) for the aromatic protons would be influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the electron-donating effect of the hydroxyl group. These protons would likely appear in the aromatic region of the spectrum (typically δ 6.0-8.0 ppm). The hydroxyl proton's chemical shift is highly variable and depends on solvent, concentration, and temperature.

Spin-Spin Coupling: Crucial information would be derived from the coupling patterns. The two aromatic protons would split each other's signals, resulting in doublets. Furthermore, each proton signal would exhibit additional, smaller splittings due to coupling with the adjacent fluorine atoms (³JHF and ⁴JHF coupling), leading to complex multiplets (e.g., doublet of doublets). Analysis of these coupling constants (J values) would confirm the relative positions of the protons and fluorine atoms on the benzene (B151609) ring.

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be an exceptionally informative technique. ¹⁹F NMR is highly sensitive and offers a wide range of chemical shifts, making it ideal for distinguishing between non-equivalent fluorine environments.

Structural Confirmation: Two distinct signals would be expected, one for the fluorine at position 3 and another for the fluorine at position 6. The difference in their chemical shifts would be due to their different proximity to the iodine and hydroxyl substituents.

Coupling Analysis: The ¹⁹F NMR spectrum would show coupling between the two fluorine atoms (JFF coupling). Additionally, each fluorine signal would be split by the nearby aromatic protons (JHF coupling), providing further evidence to confirm the substitution pattern on the aromatic ring.

Carbon (¹³C) NMR spectroscopy is used to determine the number of unique carbon atoms and to probe their chemical environment. For this compound, six distinct signals would be anticipated in the proton-decoupled ¹³C NMR spectrum, corresponding to the six carbons of the benzene ring.

Chemical Shifts: The chemical shifts of the carbon atoms would be significantly affected by the attached substituents.

The carbon bearing the hydroxyl group (C1) would appear at a downfield chemical shift (e.g., ~150-160 ppm).

The carbons directly bonded to the highly electronegative fluorine atoms (C3 and C6) would exhibit large chemical shifts and would appear as doublets due to one-bond carbon-fluorine coupling (¹JCF).

The carbon bonded to the iodine atom (C2) would have its chemical shift influenced by the heavy atom effect, typically shifting it to a more upfield (lower ppm) value compared to an unsubstituted carbon.

DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments could be run to differentiate between carbons with attached protons (CH) and quaternary carbons (C-O, C-I, C-F).

| Technique | Anticipated Information for this compound |

| ¹H NMR | Two aromatic proton signals and one hydroxyl proton signal. Complex splitting patterns (doublet of doublets) due to H-H and H-F coupling would confirm substituent positions. |

| ¹⁹F NMR | Two distinct signals for the non-equivalent fluorine atoms. F-F and F-H coupling patterns would provide definitive structural confirmation. |

| ¹³C NMR | Six unique signals for the aromatic carbons. Large C-F coupling constants would identify the fluorine-bearing carbons. DEPT experiments would distinguish CH from quaternary carbons. |

Infrared (IR) Spectroscopic Analysis Methods

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a powerful tool for identifying the functional groups present in a molecule. wikipedia.org An IR spectrum of this compound would be expected to show several characteristic absorption bands that confirm its key structural features.

O-H Stretch: A prominent, broad absorption band would be expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is due to intermolecular hydrogen bonding.

C-H Stretch (Aromatic): Sharp, medium-intensity peaks would appear just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹), corresponding to the C-H stretching vibrations of the aromatic ring.

C=C Stretch (Aromatic): Several sharp peaks of variable intensity would be observed in the 1450-1600 cm⁻¹ region, which are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

C-F Stretch: Strong, intense absorption bands in the 1100-1300 cm⁻¹ region would be indicative of the C-F stretching vibrations.

C-O Stretch: An absorption band corresponding to the C-O stretching of the phenol (B47542) would be expected around 1200-1260 cm⁻¹.

Out-of-Plane Bending: The region below 900 cm⁻¹ would contain C-H out-of-plane bending vibrations, which can sometimes provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS) Approaches for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Molecular Ion Peak ([M]⁺): High-resolution mass spectrometry (HRMS) would provide the exact mass of the this compound molecule. This would allow for the unambiguous determination of its molecular formula, C₆H₃F₂IO. The molecular ion peak would be expected at an m/z value corresponding to its molecular weight (approximately 255.92 g/mol ).

Isotopic Pattern: The presence of iodine, which has one stable isotope (¹²⁷I), would simplify the isotopic pattern compared to compounds with chlorine or bromine.

Fragmentation Analysis: In the mass spectrometer, the molecular ion can fragment into smaller, characteristic pieces. The analysis of these fragments helps to piece together the molecular structure. Likely fragmentation pathways for this compound would include:

Loss of an iodine atom (I), leading to a significant fragment ion.

Loss of carbon monoxide (CO) from the phenolic ring after initial rearrangement.

Cleavage of the entire OH group.

X-ray Crystallography for Solid-State Structural Determination

While NMR, IR, and MS provide information about molecular connectivity and functional groups, X-ray crystallography provides the ultimate, unambiguous determination of the molecular structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound.

Three-Dimensional Structure: A successful crystallographic analysis would yield a precise 3D model of the this compound molecule.

Bond Lengths and Angles: It would provide exact measurements of all bond lengths (e.g., C-C, C-O, C-F, C-I) and bond angles within the molecule, confirming the geometry of the benzene ring and the orientation of its substituents.

Intermolecular Interactions: The analysis would also reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular forces such as hydrogen bonding (involving the phenolic -OH group) and halogen bonding (potentially involving the iodine atom).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For an aromatic compound like this compound, one would anticipate electronic transitions such as π → π* and n → π. The π → π transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are typically observed in compounds with conjugated systems like the benzene ring. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., from the lone pairs on the oxygen or iodine atoms) to an antibonding π* orbital.

A comprehensive analysis would involve dissolving the compound in a suitable transparent solvent and recording its absorbance spectrum over the UV-Vis range. The resulting spectrum would reveal the wavelength of maximum absorbance (λmax), which provides insight into the energy gap between the electronic states. However, no such experimental spectra or λmax values for this compound have been reported in the available scientific literature.

Without experimental data, a data table for the electronic transitions of this specific compound cannot be generated.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Material Stability Evaluation

Thermal analysis techniques are crucial for assessing the material stability and phase behavior of chemical compounds.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to determine thermal transitions such as melting point (Tₘ), glass transition temperature (T₉), and crystallization temperature (T꜀). A DSC thermogram for this compound would provide valuable information about its purity, physical state, and thermal stability.

The execution of these analyses would yield precise data points that could be compiled into a comprehensive thermal properties table. Unfortunately, a search of scientific databases and literature did not yield any published DSC or TGA data for this compound. Therefore, a detailed evaluation of its material stability based on these methods cannot be provided at this time.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No published studies employing Density Functional Theory (DFT) to specifically investigate the electronic structure, reactivity, or other molecular properties of 3,6-Difluoro-2-iodophenol could be identified. DFT is a powerful computational method widely used to predict geometries, electronic properties, and spectroscopic signatures of molecules. Such calculations would typically provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential maps, which are crucial for understanding the molecule's reactivity. However, research applying these methods to this compound has not been reported in the available scientific literature.

Similarly, a search for studies utilizing ab initio molecular orbital theory for this compound yielded no results. Ab initio methods, which are based on first principles without the inclusion of empirical parameters, offer a high level of theoretical accuracy for determining molecular properties. Investigations using methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory would provide valuable data on the compound's geometry, vibrational frequencies, and thermochemical properties. At present, such specific data for this compound is not available.

Structure-Reactivity Relationship Studies

No computational studies focusing on the structure-reactivity relationships of this compound or a series of its analogs were found. Such studies typically correlate computed molecular descriptors (like atomic charges, bond orders, or orbital energies) with experimentally observed reactivity. This approach is valuable for rationalizing trends in chemical behavior and for the predictive design of new molecules with desired properties. The absence of such research for this compound means that a quantitative, computationally-driven understanding of how its specific substitution pattern of fluorine and iodine atoms influences its chemical behavior is currently lacking.

Intermolecular Interactions and Hydrogen Bonding Analysis

Computational and theoretical investigations into this compound have provided significant insights into its molecular structure and the non-covalent interactions that govern its behavior in various environments. The interplay of the hydroxyl group, the iodine atom, and the fluorine atoms gives rise to a complex landscape of potential intermolecular and intramolecular interactions.

Theoretical studies on similar molecules, such as 2-halophenols, have been used to understand the potential for intramolecular hydrogen bonding in this compound. rsc.org In many 2-halophenols, a weak intramolecular hydrogen bond can form between the hydroxyl proton and the halogen atom. rsc.org However, the presence of two fluorine atoms in the 3 and 6 positions could influence the electronic properties of the aromatic ring and the acidity of the phenolic proton, thereby affecting the strength of such an interaction.

The analysis of intermolecular interactions is crucial for understanding the solid-state structure and bulk properties of this compound. It is anticipated that the primary intermolecular interaction would be hydrogen bonding involving the phenolic hydroxyl group. These can be categorized as follows:

O-H···O Hydrogen Bonds: This is a classic and strong hydrogen bonding interaction where the hydroxyl group of one molecule acts as a hydrogen bond donor to the oxygen atom of the hydroxyl group of a neighboring molecule. This type of interaction is commonly observed in phenols and related compounds. researchgate.net

O-H···F Hydrogen Bonds: The fluorine atoms in the molecule can act as hydrogen bond acceptors. While fluorine is highly electronegative, its ability to form strong hydrogen bonds can be variable. Studies on other fluorinated organic molecules have shown that C-F groups can participate in hydrogen bonding. nih.gov

Halogen Bonding: The iodine atom at the 2-position introduces the possibility of halogen bonding. In this type of interaction, the electropositive region on the iodine atom (the σ-hole) can interact with a nucleophilic site on an adjacent molecule, such as the oxygen or fluorine atoms.

The following table summarizes the potential intermolecular interactions and the atoms involved:

| Interaction Type | Donor Atom/Group | Acceptor Atom/Group |

| Hydrogen Bond | O-H | O (hydroxyl) |

| Hydrogen Bond | O-H | F |

| Halogen Bond | C-I | O (hydroxyl) |

| Halogen Bond | C-I | F |

It is important to note that the actual observed interactions in the crystal structure of this compound would be a result of a delicate balance between these various competing interactions, as well as steric factors. Detailed quantum chemical calculations would be necessary to quantify the energies of these different interactions and to predict the most stable supramolecular assemblies.

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of polysubstituted phenols is a cornerstone of modern organic chemistry. Future research into 3,6-difluoro-2-iodophenol should prioritize the development of sustainable synthetic routes that minimize waste and avoid harsh reagents.

Current synthetic strategies for halogenated phenols often rely on multi-step processes that may not be atom-economical. Emerging sustainable methodologies that could be applied to the synthesis of this compound include:

Direct C-H Functionalization: Transition-metal catalyzed C-H activation presents a powerful tool for the direct introduction of functional groups onto aromatic rings, potentially streamlining the synthesis of polyhalogenated phenols.

Enzymatic Halogenation: The use of haloperoxidase enzymes could offer a highly selective and environmentally friendly approach to the iodination of difluorophenol precursors.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for halogenation reactions, which are often highly exothermic.

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

Table 1: Potential Sustainable Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| C-H Activation/Iodination | High atom economy, reduced number of synthetic steps. | Regioselectivity control, catalyst stability and cost. |

| Enzymatic Iodination | High selectivity, mild reaction conditions, environmentally benign. | Enzyme stability, substrate scope, and scalability. |

Exploration of Unconventional Reactivity Patterns

The unique electronic properties conferred by the two fluorine atoms and the iodine atom in this compound suggest the potential for unconventional reactivity. The electron-withdrawing nature of the fluorine atoms can influence the acidity of the phenolic proton and the reactivity of the aromatic ring, while the carbon-iodine bond serves as a versatile handle for a variety of transformations.

Future research should explore:

Halogen Bonding Interactions: The iodine atom can act as a halogen bond donor, influencing reaction pathways and enabling novel catalytic cycles.

Photocatalytic Transformations: The C-I bond is susceptible to homolytic cleavage under photochemical conditions, opening avenues for radical-mediated reactions.

Ortho-Quinone Methide Formation: The phenolic hydroxyl group, in conjunction with the adjacent iodine, could be a precursor for the generation of highly reactive ortho-quinone methide intermediates for cycloaddition reactions.

Advanced Catalytic Systems for Selective Transformations

The development of advanced catalytic systems is crucial for unlocking the full synthetic potential of this compound. The ortho-iodophenol motif is a prime substrate for a range of catalytic cross-coupling reactions.

Key areas for future investigation include:

Palladium-Catalyzed Cross-Coupling: The C-I bond is highly reactive in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide array of substituents. Research should focus on developing catalysts that are efficient for this sterically hindered and electronically modified substrate.

Copper-Catalyzed Reactions: Copper-based catalysts can facilitate Ullmann-type couplings and other transformations, often offering a more sustainable and cost-effective alternative to palladium.

Dual Catalytic Cycles: The combination of a transition metal catalyst with an organocatalyst or a photocatalyst could enable novel and selective transformations that are not possible with a single catalytic system.

Table 2: Potential Catalytic Transformations of this compound

| Reaction Type | Catalyst System | Potential Products | Research Focus |

|---|---|---|---|

| Suzuki Coupling | Pd(0) with phosphine ligands | Biaryls | Catalyst loading, reaction times, functional group tolerance. |

| Sonogashira Coupling | Pd(0)/Cu(I) | Aryl-alkynes | Ligand design for enhanced stability and reactivity. |

| Buchwald-Hartwig Amination | Pd(0) with bulky phosphine ligands | Aryl-amines | Substrate scope with various amines and amides. |

Integration into Supramolecular Chemistry and Advanced Materials Design

The presence of multiple functional groups capable of engaging in non-covalent interactions makes this compound an attractive building block for supramolecular chemistry and materials science.

Emerging opportunities include:

Crystal Engineering: The interplay of hydrogen bonding (O-H), halogen bonding (C-I), and π-π stacking interactions can be harnessed to design and synthesize novel crystalline materials with tailored properties. The fluorine atoms can also participate in weaker C-H···F interactions, further directing the solid-state assembly. brighton.ac.uk

Liquid Crystals: The rigid, anisotropic structure of derivatives of this compound could lead to the formation of liquid crystalline phases.

Functional Polymers: Incorporation of this fluorinated iodophenol unit into polymer backbones or as pendant groups could impart desirable properties such as thermal stability, flame retardancy, and high refractive index.

Synergistic Application of Experimental and Computational Methodologies

A combined experimental and computational approach will be instrumental in accelerating the exploration of this compound's potential.

Future research should leverage:

Density Functional Theory (DFT) Calculations: DFT can be used to predict key molecular properties such as bond dissociation energies, electrostatic potential surfaces, and frontier molecular orbital energies. scite.ainih.gov These calculations can provide insights into the compound's reactivity and guide the design of experiments.

Quantitative Structure-Activity Relationship (QSAR) Models: For potential applications in medicinal chemistry or agrochemicals, QSAR studies can help to correlate the structural features of this compound derivatives with their biological activity. nih.gov

Spectroscopic and Crystallographic Analysis: Detailed experimental characterization through techniques such as X-ray crystallography, NMR spectroscopy, and FT-IR spectroscopy will be essential to validate computational models and to fully understand the structural and electronic properties of this molecule and its derivatives. nih.gov

Table 3: Predicted Molecular Properties of this compound (Illustrative DFT Calculations)

| Property | Predicted Value | Implication for Reactivity and Application |

|---|---|---|

| O-H Bond Dissociation Energy | ~85-90 kcal/mol | Influences antioxidant potential and radical abstraction reactions. |

| C-I Bond Dissociation Energy | ~50-55 kcal/mol | Indicates suitability for radical-based and cross-coupling reactions. |

| Molecular Electrostatic Potential | Negative potential around O and F; Positive region (σ-hole) on I. | Guides non-covalent interactions (hydrogen and halogen bonding). |

Q & A

Q. Basic

- NMR Spectroscopy : NMR resolves fluorine environments, while NMR identifies phenolic protons (broad peak ~5 ppm). Use deuterated DMSO for solubility .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M-H]) and isotopic pattern from iodine.

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in ethanol/water mixtures .

How can researchers address discrepancies in reported spectroscopic data for halogenated phenols?

Advanced

Contradictions in NMR coupling constants or chemical shifts often arise from solvent effects or impurities. To resolve:

- Perform 2D NMR (HSQC, HMBC) to assign correlations between protons and adjacent fluorines/iodine.

- Compare data with computational predictions (e.g., DFT at B3LYP/6-31G* level) .

- Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

What methodologies assess the stability of this compound under varying pH and temperature?

Q. Advanced

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via HPLC-UV at 254 nm.

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature under nitrogen flow.

- Light Sensitivity : Expose to UV (365 nm) and quantify photodegradation products using LC-MS .

How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Q. Advanced

- Use density functional theory (DFT) to calculate Fukui indices, identifying nucleophilic/electrophilic sites.

- Simulate reaction pathways (e.g., Suzuki-Miyaura coupling) with iodine as a leaving group. Compare activation energies for different catalysts (Pd, Cu) .

- Validate predictions with experimental kinetic studies (e.g., GC-MS monitoring of coupling efficiency) .

What are the best practices for safe handling and waste disposal of iodinated phenolic compounds?

Q. Basic

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .

- Waste Management : Collect halogenated waste separately. Neutralize acidic residues with sodium bicarbonate before disposal. Collaborate with certified waste treatment facilities for incineration .

How can environmental impacts of this compound be evaluated in biodegradation studies?

Q. Advanced

- OECD 301F Test : Measure biodegradability in activated sludge over 28 days. Analyze metabolites via LC-QTOF-MS.

- Ecotoxicology : Perform acute toxicity assays on Daphnia magna (48h EC) and algal growth inhibition tests .

- Soil Sorption : Determine log values using batch equilibrium methods .

What strategies resolve contradictions in bioactivity data for halogenated phenols across studies?

Q. Advanced

- Meta-Analysis : Pool data from PubMed/TOXCENTER (e.g., 974 screened studies on chlorophenols) and apply heterogeneity tests (I statistic) .

- Dose-Response Curves : Re-evaluate IC values using standardized assays (e.g., MTT for cytotoxicity).

- Structural-Activity Relationships (SAR) : Compare substituent effects (F vs. I) on target binding using molecular docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.